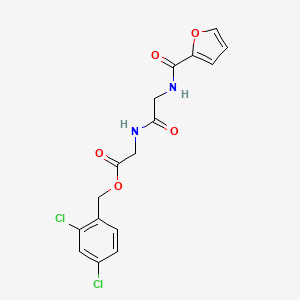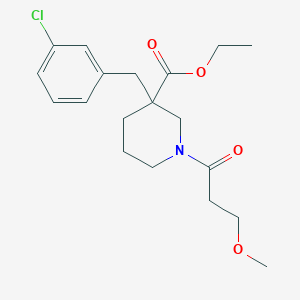![molecular formula C19H20N2OS B4731453 2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(3-methyl-2-thienyl)acrylamide](/img/structure/B4731453.png)
2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(3-methyl-2-thienyl)acrylamide
Vue d'ensemble
Description
2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(3-methyl-2-thienyl)acrylamide, also known as DCPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPAA is a member of the acrylamide family, which is known for its diverse range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(3-methyl-2-thienyl)acrylamide is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of certain enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to modulate the activity of voltage-gated potassium channels and TRPV1 channels, which are involved in pain sensation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of inflammatory cytokines. It has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. This compound has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(3-methyl-2-thienyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its effects on various biological systems are well-documented. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects on human health are not fully understood. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(3-methyl-2-thienyl)acrylamide. One direction is the further elucidation of its mechanism of action, which could lead to the development of more effective drugs based on this compound. Another direction is the study of its effects on other biological systems, such as the cardiovascular system and the immune system. Additionally, the development of more efficient synthesis methods and the optimization of its solubility could lead to wider applications of this compound in scientific research.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield, and its effects on various biological systems are well-documented. This compound has several advantages for lab experiments, but also has some limitations. The study of this compound is an exciting area of research, and there are several future directions that could lead to the development of more effective drugs and a better understanding of its biological effects.
Applications De Recherche Scientifique
2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(3-methyl-2-thienyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential as a neuroprotective agent and as a modulator of ion channels. It has been used in various in vitro and in vivo experiments to study its effects on various biological systems.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(3-methylthiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-5-6-13(2)17(9-12)15(4)21-19(22)16(11-20)10-18-14(3)7-8-23-18/h5-10,15H,1-4H3,(H,21,22)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJRWLDYPIJVTJ-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C(=CC2=C(C=CS2)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)/C(=C\C2=C(C=CS2)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4731372.png)
![2-bromo-N-[(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4731386.png)
![4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4731388.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B4731414.png)
![({4-[(5-tert-butyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B4731422.png)

![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methyl-3-[(2-thienylacetyl)amino]benzamide](/img/structure/B4731438.png)

![2-(4-ethylphenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4731456.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4731463.png)
![4-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B4731465.png)

![5-chloro-N-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]-2-methylaniline](/img/structure/B4731474.png)
